

Foundational Pharmacokinetics of 5F-APINAC: A Technical Guide

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Compound of Interest

Compound Name: *Apinac*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the pharmacokinetics of 5F-**APINAC**, a potent synthetic cannabinoid. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of this compound.

Executive Summary

5F-**APINAC**, an adamantylindazole-class synthetic cannabinoid, undergoes rapid and extensive metabolism in the body. In vitro and in vivo studies have demonstrated that the primary metabolic pathways include ester hydrolysis and oxidative transformations. The parent compound is often undetectable in urine, making the identification of its metabolites crucial for toxicological and forensic analysis. Pharmacokinetic studies in animal models indicate dose-dependent kinetics with a swift biotransformation and subsequent gradual elimination. Furthermore, 5F-**APINAC** has been shown to influence neurotransmitter pathways, suggesting potential neurometabolic effects.

Pharmacokinetic Parameters

Pharmacokinetic studies in rabbits have provided initial insights into the disposition of 5F-**APINAC**. Following intravenous administration, the compound exhibits a dose-dependent pharmacokinetic profile.^{[1][2][3]}

Parameter	0.1 mg/kg	1 mg/kg	2 mg/kg
Half-life ($t_{1/2}$)	Data not available in abstract	Data not available in abstract	Data not available in abstract
Area Under the Curve (AUC_{0-24})	Data not available in abstract	Data not available in abstract	Data not available in abstract
Mean Residence Time (MRT_{0-24})	Data not available in abstract	Data not available in abstract	Data not available in abstract
Clearance (CL)	Data not available in abstract	Data not available in abstract	Data not available in abstract

Note: Specific quantitative values for the pharmacokinetic parameters were presented in a table within the cited study but are not available in the provided search results. The study indicates a rapid biotransformation followed by a gradual elimination within 24 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Metabolism of 5F-APINAC

The metabolism of 5F-**APINAC** has been investigated using both in vitro models with human liver microsomes (HLMs) and in vivo studies in rats and rabbits.[\[1\]](#)[\[4\]](#)[\[5\]](#) These studies have collectively identified a significant number of metabolites, highlighting the extensive biotransformation of the parent compound.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

Studies using HLMs have been instrumental in elucidating the initial metabolic pathways. The primary reaction observed is ester hydrolysis, leading to the formation of 5-fluoropentylindazole-3-carboxylic acid.[\[4\]](#)[\[5\]](#) Other identified metabolic modifications include mono-, di-, and trihydroxylation of the adamantyl ring and the N-fluoropentylindazole moiety, as well as oxidation of the N-fluoropentyl side chain.[\[4\]](#)[\[5\]](#)

In Vivo Metabolism

In vivo studies in rats and rabbits have confirmed the metabolic pathways observed in vitro and identified additional metabolites.[\[1\]](#)[\[4\]](#)[\[5\]](#) In total, 15 metabolites have been tentatively

identified.[4][5] The predominant metabolic reaction in both rats and HLMS is ester hydrolysis. [4][5] Other significant biotransformations include oxidative defluorination and glucuronidation. [4][5] Due to its rapid metabolism, the parent 5F-**APINAC** is often not detected in urine.[1]

Table of Identified Metabolites of 5F-**APINAC**[4][5]

Metabolite Class	Specific Modifications
Ester Hydrolysis Products	Formation of 5-fluoropentylindazole-3-carboxylic acid (M9)
Adamantol Metabolites	Mono-, di-, and trihydroxylation of the adamantyl ring
Oxidative Defluorination Metabolites	Oxidative loss of fluorine from the N-fluoropentyl side chain
N-fluoropentylindazole-3-carboxylic acid Metabolites	Further modifications to the carboxylic acid product
Other Oxidative Metabolites	Oxidation (carbonyl formation) of the N-fluoropentyl side chain
Conjugated Metabolites	Glucuronidation

Experimental Protocols

In Vitro Metabolism Assay

- System: Human Liver Microsomes (HLMs).[4][5]
- Incubation: A standard solution of 5F-**APINAC** is incubated with HLMs.[4][5]
- Conditions: The incubation is carried out for 1 hour at 37°C.[4][5]
- Analysis: The metabolic characterization is performed using liquid chromatography-ion trap mass spectrometry (LC-IT-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[4][5]

In Vivo Metabolism Study (Rat Model)

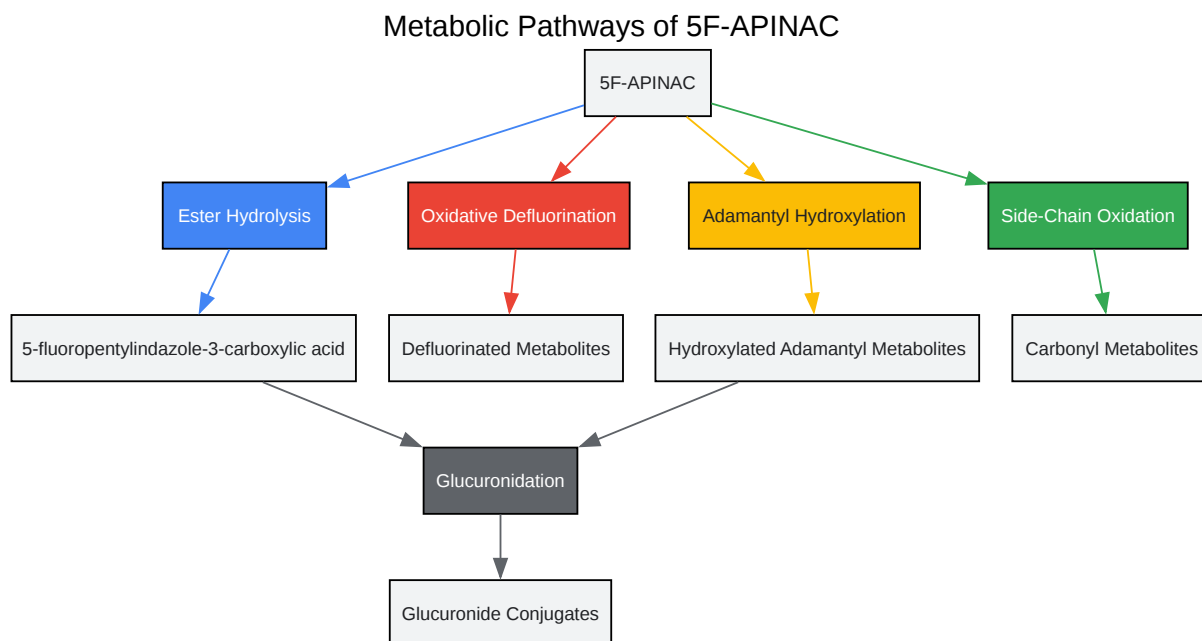
- Subjects: Rats.[4][5]
- Administration: Rats receive a dose of 15 mg/kg of 5F-**APINAC**, typically diluted in ethanol or dimethyl sulfoxide (DMSO). A vehicle control group receives the placebo.[4][5]
- Sample Collection: Urine is collected at specified time points, such as 3, 6, and 24 hours after administration.[4][5]
- Analysis: Metabolite identification in urine is conducted using LC-IT-MS and LC-QTOF-MS.[4][5]

Pharmacokinetic Study (Rabbit Model)

- Subjects: Rabbits, divided into groups receiving different doses.[1][2][3]
- Administration: Intravenous administration of 5F-**APINAC** at doses of 0.1, 1, and 2 mg/kg.[1][2][3]
- Sample Collection: Blood samples are collected at multiple time points over a 24-hour period (e.g., 0, 20 min, 1, 2, 3, 4, 5, 6, and 24 hours).[1][6]
- Analysis: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is used to quantify 5F-**APINAC** concentrations in plasma.[1][2][3]

Visualizations

Metabolic Pathways of 5F-APINAC

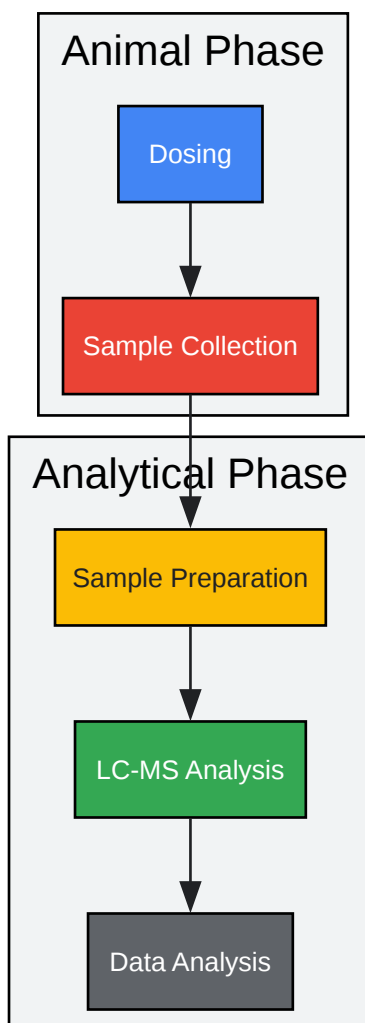


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Caption: Primary metabolic pathways of 5F-**APINAC**.

Experimental Workflow for In Vivo Metabolism Study

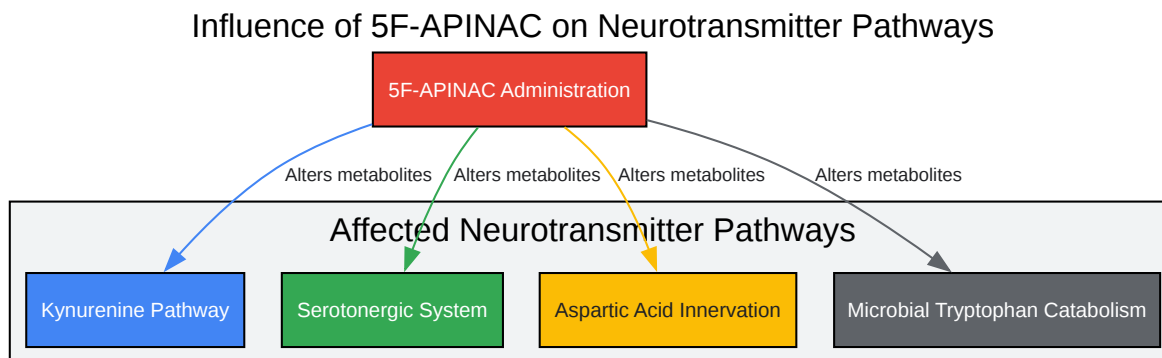
Workflow for In Vivo Metabolism Study



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Caption: General experimental workflow for in vivo metabolism studies.

Influence of 5F-APINAC on Neurotransmitter Pathways



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Caption: Neurotransmitter pathways influenced by 5F-**APINAC**.

Analytical Methodologies

The identification and quantification of 5F-**APINAC** and its metabolites heavily rely on advanced analytical techniques. The primary methods cited in the literature are:

- Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS): Used for the qualitative identification of metabolites.[4][5]
- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Provides high-resolution mass data for accurate metabolite identification.[4][5]
- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Employed for the quantitative analysis of 5F-**APINAC** in biological matrices like plasma.[1][2][3]

Conclusion

The foundational research on the pharmacokinetics of 5F-**APINAC** reveals a compound that is rapidly and extensively metabolized through ester hydrolysis and various oxidative pathways. The parent compound is unlikely to be detected in urine, making metabolite profiling essential for confirming exposure. Pharmacokinetic data from animal models suggest a dose-dependent elimination profile. Furthermore, the interaction of 5F-**APINAC** with key neurotransmitter

systems highlights the need for further investigation into its neuropharmacological effects. This guide provides a core understanding for professionals engaged in the study of synthetic cannabinoids.

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